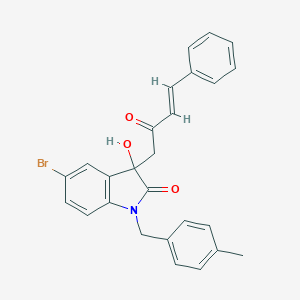
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors has been an active area of research in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one phosphorylates downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are primarily related to its inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its potent inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a crucial enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one can lead to the suppression of cell growth and induction of apoptosis. Additionally, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the inhibition of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one by 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one may have therapeutic potential for these diseases.
The limitations of using 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments are primarily related to its toxicity and solubility. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the structure-activity relationship of the compound to identify more potent and selective 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one inhibitors. Additionally, the therapeutic potential of the compound for various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored in preclinical and clinical studies. Finally, the pharmacokinetics and pharmacodynamics of the compound should be characterized to determine the optimal dosing regimen and potential drug-drug interactions.
Synthesemethoden
The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 5-bromo-3-hydroxyindole, which is reacted with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It is believed that the compound exerts its anticancer effects by inhibiting 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one, which is overexpressed in many cancer cells.
Eigenschaften
Produktname |
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C26H22BrNO3 |
Molekulargewicht |
476.4 g/mol |
IUPAC-Name |
5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H22BrNO3/c1-18-7-9-20(10-8-18)17-28-24-14-12-21(27)15-23(24)26(31,25(28)30)16-22(29)13-11-19-5-3-2-4-6-19/h2-15,31H,16-17H2,1H3/b13-11+ |
InChI-Schlüssel |
HVNJHXIRJNSFTQ-ACCUITESSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)/C=C/C4=CC=CC=C4)O |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B252796.png)
![5-nitro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B252799.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B252801.png)
![4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B252802.png)

![3-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B252805.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B252806.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B252807.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B252808.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252810.png)
![3,4-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B252813.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252815.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B252817.png)